

# Application Note: Spectroscopic Characterization of Talastine Hydrochloride

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## Compound of Interest

Compound Name: Talastine Hydrochloride

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## Abstract

This document provides a comprehensive guide to the spectroscopic analysis of **Talastine Hydrochloride**, a first-generation antihistamine. Detailed protocols for characterization using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented. This application note aims to furnish researchers, scientists, and drug development professionals with the necessary methodologies for the qualitative and quantitative analysis of this active pharmaceutical ingredient (API).

## Introduction

**Talastine Hydrochloride** is the hydrochloride salt of Talastine, an antihistamine with antiallergic properties used to alleviate allergy symptoms.[1] Chemically, it is known as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one hydrochloride.[2] Rigorous analytical characterization is crucial for ensuring the quality, purity, and stability of **Talastine Hydrochloride** in pharmaceutical formulations. Spectroscopic techniques are powerful tools for elucidating its chemical structure and quantifying its presence. This document outlines the standard protocols for its comprehensive spectroscopic analysis.

## Physicochemical Properties

A summary of the key physicochemical properties of **Talastine Hydrochloride** is provided in Table 1.

Table 1: Physicochemical Properties of **Talastine Hydrochloride**

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>21</sub> N <sub>3</sub> O·HCl	[3]
Molecular Weight	343.85 g/mol	[3]
Appearance	Crystalline solid	[3]
Melting Point	178°C	[3]
IUPAC Name	4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one hydrochloride	[2]

## Spectroscopic Data (Illustrative)

The following tables summarize representative spectroscopic data for **Talastine Hydrochloride**. This data is illustrative and based on the known chemical structure and typical spectroscopic values for its functional groups. Actual experimental results may vary slightly.

Table 2: Illustrative UV-Vis Spectroscopic Data

Parameter	Value
$\lambda_{\text{max}}$	~230 nm, ~280 nm (in 0.1 N HCl)
Molar Absorptivity ( $\epsilon$ )	To be determined experimentally

Table 3: Illustrative FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400	N-H stretch (from HCl salt)
~3050	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch
~1680	C=O stretch (amide)
~1600, ~1490, ~1450	Aromatic C=C stretch
~1370	C-N stretch

Table 4: Illustrative <sup>1</sup>H NMR Spectral Data (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11.0	s	1H	N-H (protonated amine)
~8.0-7.2	m	9H	Aromatic protons
~4.2	t	2H	-CH <sub>2</sub> -N (phthalazinone ring)
~3.5	t	2H	-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
~4.0	s	2H	-CH <sub>2</sub> -Ph
~2.8	s	6H	-N(CH <sub>3</sub> ) <sub>2</sub>

Table 5: Illustrative <sup>13</sup>C NMR Spectral Data (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~160	C=O (amide)
~145-125	Aromatic carbons
~55	-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
~45	-N(CH <sub>3</sub> ) <sub>2</sub>
~40	-CH <sub>2</sub> -N (phthalazinone ring)
~35	-CH <sub>2</sub> -Ph

Table 6: Illustrative Mass Spectrometry Data (ESI+)

m/z	Assignment
308.17	[M+H] <sup>+</sup> (M = Talastine free base)
Varies	Fragmentation ions (e.g., loss of dimethylamine)

## Experimental Protocols

### UV-Visible Spectroscopy

This protocol describes the determination of the maximum absorbance wavelength ( $\lambda_{\text{max}}$ ) of **Talastine Hydrochloride**.

Materials:

- **Talastine Hydrochloride** reference standard
- 0.1 N Hydrochloric Acid (HCl)
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

## Procedure:

- Preparation of Standard Solution: Accurately weigh approximately 10 mg of **Talastine Hydrochloride** and dissolve it in 100 mL of 0.1 N HCl to obtain a stock solution of 100 µg/mL.
- Preparation of Working Solution: Dilute 10 mL of the stock solution to 100 mL with 0.1 N HCl to get a final concentration of 10 µg/mL.
- Spectrophotometric Analysis:
  - Use 0.1 N HCl as the blank.
  - Scan the working solution from 200 to 400 nm.
  - Record the absorbance spectrum and determine the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).



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## UV-Vis Spectroscopy Workflow

## Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol outlines the acquisition of an FT-IR spectrum of solid **Talastine Hydrochloride** using the KBr pellet method.

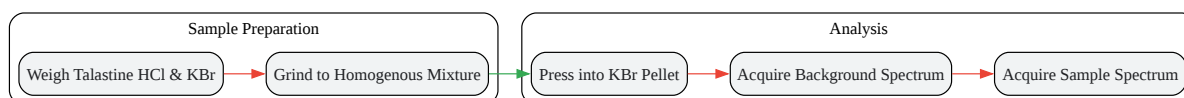
## Materials:

- **Talastine Hydrochloride** reference standard
- Potassium Bromide (KBr), spectroscopy grade

- FT-IR Spectrometer
- Agate mortar and pestle
- Pellet press

Procedure:

- Sample Preparation:
  - Dry the KBr powder in an oven to remove moisture.
  - Weigh approximately 1-2 mg of **Talastine Hydrochloride** and 100-200 mg of dry KBr.[4]
  - Grind the **Talastine Hydrochloride** and KBr together in the agate mortar to a fine, homogenous powder.[4]
- Pellet Formation:
  - Transfer the mixture to a pellet die.
  - Press the mixture under high pressure to form a transparent or translucent pellet.[4]
- Spectral Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Perform a background scan with an empty sample holder.



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## FT-IR Spectroscopy Workflow

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a **Talastine Hydrochloride** sample for  $^1\text{H}$  and  $^{13}\text{C}$  NMR.

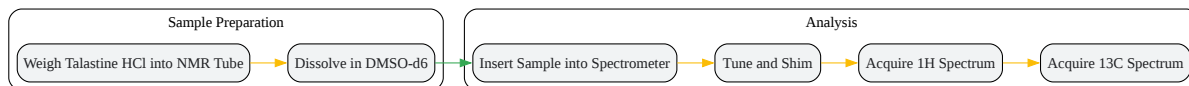
### Materials:

- **Talastine Hydrochloride** reference standard
- Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ )
- NMR spectrometer
- 5 mm NMR tubes
- Pipettes

### Procedure:

- Sample Preparation:
  - Weigh approximately 5-10 mg of **Talastine Hydrochloride** directly into a clean, dry 5 mm NMR tube.[\[5\]](#)
  - Add approximately 0.6-0.7 mL of  $\text{DMSO-d}_6$  to the NMR tube.[\[6\]](#)
  - Cap the tube and gently agitate until the sample is completely dissolved.
- Spectral Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Tune and shim the instrument to obtain optimal resolution.
  - Acquire the  $^1\text{H}$  NMR spectrum.
  - Acquire the  $^{13}\text{C}$  NMR spectrum.

- Process the spectra (Fourier transform, phase correction, and baseline correction).



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### NMR Spectroscopy Workflow

## Mass Spectrometry

This protocol details the analysis of **Talastine Hydrochloride** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

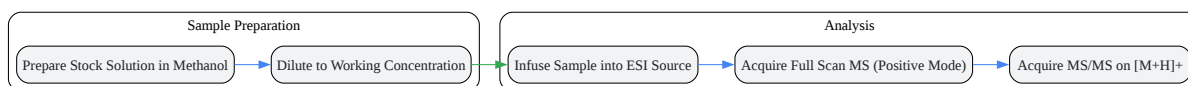
- **Talastine Hydrochloride** reference standard
- Methanol (HPLC grade)
- Formic acid
- Mass spectrometer with an ESI source
- Syringe pump or liquid chromatograph

Procedure:

- Sample Preparation:
  - Prepare a stock solution of **Talastine Hydrochloride** in methanol at a concentration of 1 mg/mL.
  - Dilute the stock solution with a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.



- Mass Spectrometric Analysis:
  - Infuse the sample solution into the ESI source via a syringe pump or inject it through an LC system.
  - Acquire the mass spectrum in positive ion mode.
  - Optimize instrumental parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecule  $[M+H]^+$ .
  - If fragmentation data is desired, perform tandem MS (MS/MS) on the  $[M+H]^+$  ion.



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### Mass Spectrometry Workflow

## Conclusion

The spectroscopic methods detailed in this application note provide a robust framework for the comprehensive characterization of **Talastine Hydrochloride**. UV-Vis spectroscopy is suitable for quantitative analysis, while FT-IR, NMR, and Mass Spectrometry are indispensable for structural elucidation and impurity profiling. Adherence to these protocols will enable researchers and drug development professionals to ensure the identity, purity, and quality of **Talastine Hydrochloride**.

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